molecular formula C10H5Br2ClS B13032095 3,5-Dibromo-2-(4-chlorophenyl)thiophene CAS No. 2089649-20-5

3,5-Dibromo-2-(4-chlorophenyl)thiophene

Cat. No.: B13032095
CAS No.: 2089649-20-5
M. Wt: 352.47 g/mol
InChI Key: HGEHQUKVQVEJAM-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-(4-chlorophenyl)thiophene is an organobromine compound with the molecular formula C10H5Br2ClS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine and chlorine atoms in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-(4-chlorophenyl)thiophene typically involves the bromination of 2-(4-chlorophenyl)thiophene. One common method is the electrophilic aromatic substitution reaction using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the thiophene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-(4-chlorophenyl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.

    Oxidation and Reduction: The thiophene ring can be oxidized to form thiophene 1,1-dioxide or reduced to form dihydrothiophene derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium thiolate (NaSR) or primary amines (RNH2) are used under basic conditions.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids (R-B(OH)2) are employed in the presence of bases like potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

    Substitution: Formation of 3,5-disubstituted thiophene derivatives.

    Coupling: Formation of biaryl compounds.

    Oxidation: Formation of thiophene 1,1-dioxide.

    Reduction: Formation of dihydrothiophene derivatives.

Scientific Research Applications

3,5-Dibromo-2-(4-chlorophenyl)thiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.

    Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-(4-chlorophenyl)thiophene depends on its specific application. In coupling reactions, it acts as an electrophile, facilitating the formation of carbon-carbon bonds. In biological systems, its mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-3-methylthiophene
  • 3,4-Dibromothiophene
  • 2,3-Dibromothiophene

Comparison

3,5-Dibromo-2-(4-chlorophenyl)thiophene is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in organic synthesis. Compared to other dibromothiophene derivatives, it offers distinct advantages in terms of selectivity and functionalization potential, making it a valuable intermediate in the synthesis of complex molecules.

Properties

CAS No.

2089649-20-5

Molecular Formula

C10H5Br2ClS

Molecular Weight

352.47 g/mol

IUPAC Name

3,5-dibromo-2-(4-chlorophenyl)thiophene

InChI

InChI=1S/C10H5Br2ClS/c11-8-5-9(12)14-10(8)6-1-3-7(13)4-2-6/h1-5H

InChI Key

HGEHQUKVQVEJAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(S2)Br)Br)Cl

Origin of Product

United States

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